

A Head-to-Head Comparison of CGRP ELISA Kits for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cc-GRP

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An essential guide for scientists and drug development professionals navigating the selection of Calcitonin Gene-Related Peptide (CGRP) ELISA kits. This guide provides a comparative overview of commercially available kits, supported by performance data and detailed experimental protocols to aid in making informed decisions for your research.

The quantification of Calcitonin Gene-Related Peptide (CGRP) is critical in neuroscience and drug development, particularly in migraine research. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary method for this, but the market is saturated with kits of varying performance. This guide aims to provide a clear comparison of key performance indicators for several popular CGRP ELISA kits, alongside a critical look at the importance of independent validation.

Performance Data at a Glance

The following table summarizes manufacturer-provided data for a selection of CGRP ELISA kits. It is important to note that this data has not been independently verified unless otherwise stated and direct comparisons may be challenging due to variations in experimental conditions.

Manufa cturer	Kit Name/C atalog No.	Assay Type	Species Reactivi ty	Sensitiv ity (pg/mL)	Detectio n Range (pg/mL)	Intra- Assay CV (%)	Inter- Assay CV (%)
Cusabio	Human CGRP ELISA Kit (CSB- E08210h)	Sandwic h	Human	0.39[1][2]	1.56 - 100[1][2]	< 8	< 10
Bertin Bioreage nt	CGRP (human) ELISA kit (A05481)	Sandwic h	Human	0.7 (in buffer), 2 (in plasma) [3]	8 - 1000[4]	Not specified	Not specified
Assay Genie	Human CGRP ELISA Kit (HUES01 782)	Sandwic h	Human	9.38	15.63 - 1000	< 10	< 10
MyBioSo urce	Rat CGRP ELISA Kit (MBS727 982)	Competiti ve	Rat	1.0[5]	Not specified	Not specified	Not specified
MyBioSo urce	Human CGRP ELISA Kit (MBS267 126)	Sandwic h	Human	Not specified	Not specified	Not specified	Not specified
Abcam	Human S100A12 /CGRP ELISA Kit	Sandwic h	Human	1.89[6]	7.81 - 500[6]	Not specified	Not specified

(ab282299)

RayBiotech	CGRP-I ELISA Kit	Sandwich	Human, Mouse, Rat	200	100 - 1,000,000	Not specified	Not specified
Cloud-Clone Corp.	ELISA Kit for CGRP (CEA876Ra)	Competitive	Rat	< 5.05	12.35 - 1000	Not specified	Not specified
Invitrogen	Mouse CGRP1 ELISA Kit (EEL090)	Sandwich	Mouse	9.38[7]	15.63 - 1000[7]	< 10[7]	< 10[7]

Disclaimer: The performance data presented in this table is primarily sourced from the manufacturers' product datasheets and has not been independently verified by the author. Researchers should perform their own validation experiments to confirm kit performance in their specific sample types and experimental conditions.

Independent Validation: A Critical Consideration

A 2022 study published in Headache: The Journal of Head and Face Pain highlights the critical importance of independent validation of commercial ELISA kits. The study conducted a head-to-head comparison of the Cusabio (CSB-E08210h, referred to as Kit A) and Bertin Bioreagent (A05481, referred to as Kit B) CGRP ELISA kits.[8]

The researchers found that the Bertin Bioreagent kit was able to reliably detect both human and mouse α -CGRP and β -CGRP with a high degree of reproducibility.[8] In stark contrast, the Cusabio kit failed to detect bioactive forms of human or mouse α -CGRP and β -CGRP.[8] The study concluded that the Cusabio kit may not be reliable for detecting mature, bioactive CGRP and that conclusions from previous studies using this kit may need to be re-evaluated.[8] This underscores the necessity for researchers to critically evaluate and validate their chosen immunoassay.

Experimental Protocols

Below are generalized experimental protocols for sandwich and competitive ELISA, which are the two main principles employed by the compared kits. A more detailed, validated protocol from the aforementioned comparative study is also provided.

General Sandwich ELISA Workflow

This method is utilized by the majority of the kits listed, including those from Bertin Bioreagent, Assay Genie, and Invitrogen.

- **Plate Preparation:** A microplate is pre-coated with a capture antibody specific for CGRP.
- **Sample/Standard Incubation:** Standards and samples are added to the wells and incubated. CGRP present in the sample binds to the capture antibody.
- **Washing:** The plate is washed to remove unbound substances.
- **Detection Antibody Incubation:** A biotinylated detection antibody that recognizes a different epitope of CGRP is added and incubated.
- **Washing:** The plate is washed to remove unbound detection antibody.
- **Enzyme Conjugate Incubation:** An enzyme-conjugate (e.g., Streptavidin-HRP) is added and incubated.
- **Washing:** The plate is washed to remove the unbound enzyme conjugate.
- **Substrate Addition:** A substrate solution is added, which reacts with the enzyme to produce a color change.
- **Stopping the Reaction:** A stop solution is added to terminate the reaction.
- **Data Acquisition:** The optical density is measured using a microplate reader at the appropriate wavelength. The concentration of CGRP is then determined by comparing the sample signal to a standard curve.

General Competitive ELISA Workflow

This method is employed by kits such as the MyBioSource Rat CGRP ELISA Kit.

- **Plate Preparation:** A microplate is pre-coated with an anti-CGRP antibody.
- **Competitive Reaction:** Samples or standards are added to the wells along with a fixed amount of enzyme-labeled CGRP. The sample CGRP and the enzyme-labeled CGRP compete for binding to the antibody on the plate.
- **Washing:** The plate is washed to remove unbound components.
- **Substrate Addition:** A substrate solution is added, and the color develops in inverse proportion to the amount of CGRP in the sample.
- **Stopping the Reaction:** A stop solution is added.
- **Data Acquisition:** The optical density is measured, and the concentration is calculated based on the standard curve.

Validated Experimental Protocol from Garelja et al., 2022

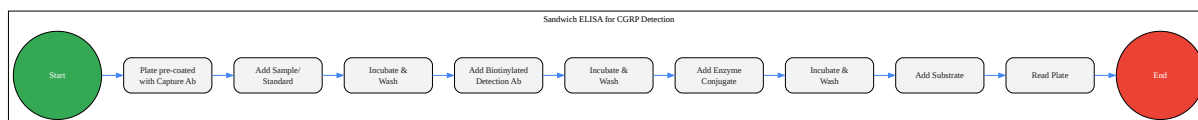
The following is a summary of the protocol used in the independent comparison of the Cusabio and Bertin Bioreagent kits.^[8]

- **Kit Preparation:** All reagents, standards, and samples were prepared according to the manufacturer's instructions.
- **Assay Performance:** The ELISAs were performed according to the protocols provided with each kit. Concentrations of CGRP tested were within the advertised range of each kit.
- **Data Analysis:** At least three independent experiments were conducted for each kit.

This independent study serves as a powerful reminder that manufacturer-provided data should be a starting point, not the final word, in kit selection.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in a typical CGRP ELISA.



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Caption: A typical workflow for a sandwich ELISA used to quantify CGRP.

Conclusion

The selection of a CGRP ELISA kit requires careful consideration of not only the manufacturer's specifications but also, crucially, independent validation data where available. While many kits on the market claim high sensitivity and specificity, the case of the Cusabio kit demonstrates that these claims may not always hold true for the detection of the biologically active form of the peptide. Researchers are strongly encouraged to perform in-house validation of their chosen ELISA kit with their specific sample types to ensure accurate and reproducible results. This due diligence is paramount for the integrity of research findings and the successful development of novel therapeutics targeting the CGRP pathway.

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- To cite this document: BenchChem. [A Head-to-Head Comparison of CGRP ELISA Kits for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1577587#head-to-head-comparison-of-cgrp-elisa-kits>]

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